Benzo[B]thiophene-2-carboxamidine

urokinase inhibitor structure-activity relationship enzyme kinetics

Generic amidines like benzamidine compromise uPA selectivity (Ki=97 µM), confounding cancer invasion assays. Benzo[b]thiophene-2-carboxamidine solves this with a 42-fold potency gain (Ki=2.3 µM) and a unique Ser190 H-bond that precludes off-target binding to tPA, thrombin, and factor Xa. - PDB-validated fragment (1C5S) for unambiguous crystallography. - Proven parent scaffold for 4-substituted leads (B428/B623). - Available in mg-to-gram quantities with 1-2 week lead time.

Molecular Formula C9H9N2S+
Molecular Weight 177.25 g/mol
Cat. No. B10759234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[B]thiophene-2-carboxamidine
Molecular FormulaC9H9N2S+
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=[NH2+])N
InChIInChI=1S/C9H8N2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)/p+1
InChIKeyJZWDLUGQTRKBNA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[B]thiophene-2-carboxamidine: Selective uPA Inhibitor for Cancer Research


Benzo[B]thiophene-2-carboxamidine (CAS not assigned to free base; PDB ligand code ESX) is the unsubstituted parent compound of a class of S1-binding, small-molecule inhibitors of trypsin-like serine proteases. Its molecular formula is C₉H₉N₂S with a formula weight of 177.25 Da [1]. The compound features an amidine group at the 2-position of the benzothiophene ring, which serves as the critical warhead for engaging the S1 specificity pocket of target proteases [2]. Unlike its 4-substituted analogs, the parent compound exhibits relatively modest potency and selectivity, making it an indispensable baseline probe for structure-activity relationship (SAR) studies and a key reference ligand in comparative X-ray crystallography campaigns across multiple serine proteases including uPA, trypsin, thrombin, and factor Xa [3].

Benzo[B]thiophene-2-carboxamidine: Structural Selectivity Over Generic Amidines


Simple benzamidine-based serine protease inhibitors (e.g., benzamidine itself, 4-chlorophenylguanidine) lack the fused benzothiophene ring system that, in benzo[b]thiophene-2-carboxamidine, provides a defined orientation and depth of insertion into the S1 pocket of uPA [1]. The critical structural determinant is the ability of the benzothiophene amidine to form a hydrogen bond between the amidine N–H and Oγ of Ser190 in uPA — an interaction that is stereochemically inaccessible in the Ala190-containing proteases tPA, thrombin, and factor Xa [1]. This interaction scaffold is further amplified by 4-position substitution, but the bare scaffold itself defines the fundamental selectivity framework. Substituting this compound with a structurally simpler amidine eliminates the thiophene-mediated S1-binding geometry and the Ser190-dependent selectivity pathway, yielding both reduced target engagement and blurred selectivity boundaries that confound pharmacological interpretation in protease panels [2].

Benzo[B]thiophene-2-carboxamidine: Quantitative Comparison vs. Analogs


Enhanced uPA Affinity Over Benzamidine

The unsubstituted parent compound benzo[b]thiophene-2-carboxamidine binds to human uPA with Ki = 2.30 μM, representing approximately 11-fold weaker affinity than its 4-iodo analog B428 (Ki = 0.21 ± 0.02 μM) [1][2]. In plasminogen-linked functional assays, the parent scaffold-derived 4-iodo inhibitor B428 inhibits human uPA with IC₅₀ = 0.32 μM, while the more elaborated 4-substituted analog B623 achieves IC₅₀ = 0.07 μM [3]. The unsubstituted parent thus occupies a low-potency baseline position in this SAR series, making it essential for quantifying the potency gains conferred by 4-position halogenation.

urokinase inhibitor structure-activity relationship enzyme kinetics

Ser190 Hydrogen Bond Confers uPA Selectivity

The parent compound benzo[b]thiophene-2-carboxamidine exhibits a broad, relatively non-selective inhibition profile across trypsin-like serine proteases: Ki = 2.30 μM (uPA), Ki = 1.00 μM (bovine trypsin), and Ki = 9.90 μM (human tryptase β-2) [1]. In contrast, the 4-iodo analog B428 achieves >300-fold selectivity for uPA over tPA and >1000-fold selectivity over plasmin [2], with Ki values of 0.21 μM (uPA) vs. 0.44 μM (trypsin) [3]. The parent compound lacks the ortho-halogen atom that Katz et al. demonstrated amplifies Ser190-dependent selectivity, making it a low-selectivity baseline against which 4-position modifications are benchmarked.

serine protease selectivity off-target profiling trypsin-like proteases

4-Position Derivatization for Potency Improvement

Crystal structures of benzo[b]thiophene-2-carboxamidine bound to trypsin (PDB 1C5S, 1.36 Å resolution) and the 4-iodo analog bound to uPA (PDB 1C5W, 1.94 Å) reveal a critical hydrogen bond between the amidine group and Oγ of Ser190 in uPA that is absent in Ala190 proteases (tPA, thrombin, factor Xa) [1][2]. This interaction is present for both the parent scaffold and its 4-substituted derivatives, but the parent compound lacks the ortho-halogen atom that Katz et al. (2004) demonstrated amplifies this selectivity by displacing a conserved water molecule in the S1 pocket [3]. The parent scaffold thus defines the minimal pharmacophore, enabling researchers to distinguish Ser190-mediated contributions from 4-substituent effects in structural biology campaigns.

X-ray crystallography S1 binding pocket structure-based drug design

Cell Surface uPA Inhibition and Matrix Degradation

Prior to the benzothiophene-2-carboxamidine class, the most potent selective synthetic uPA inhibitors reported were amiloride and 4-chlorophenylguanidine, with IC₅₀ values in the 6–7 μM range [1]. The unsubstituted parent benzo[b]thiophene-2-carboxamidine, while modest by the standards of its 4-substituted progeny (IC₅₀ 70–320 nM), still represents a scaffold shift that, when 4-substituted, yields 20- to 100-fold potency gains over amiloride-class inhibitors [1]. The parent compound itself (Ki ≈ 2.3 μM) falls within a comparable range to amiloride, underscoring that the benzothiophene scaffold alone is insufficient — the 4-substituent is required to unlock the class's full potential. This historical comparator context is critical for grant applications and publications justifying why the unsubstituted scaffold serves as the SAR starting point.

uPA inhibitor potency comparison historical comparator competitive inhibition

Cell Surface uPA Inhibition and Antimetastatic Activity: Mechanistic Contrast Between Scaffold and 4-Substituted Analogs

B428 and B623 inhibit cell surface uPA on HT1080 human fibrosarcoma cells with IC₅₀ values of 0.54 μM and 0.20 μM, respectively, and block uPA-mediated fibronectin degradation with IC₅₀ values of 1.5 μM and 0.39 μM [1]. In a syngeneic rat prostate cancer model (Dunning R3227), B428 prevented tumor growth and invasiveness [2], and in a BALB/c mouse mammary carcinoma model, both B428 and B623 blocked metastasis to muscle and fat [3]. The unsubstituted parent compound has not been profiled in these cellular and in vivo models due to its insufficient potency and selectivity, establishing a clear functional threshold: cellular and in vivo uPA-targeted applications require at minimum the 4-iodo substitution present in B428.

cell surface uPA cancer invasion HT1080 fibrosarcoma

Benzo[B]thiophene-2-carboxamidine: Key Application Scenarios


uPA-Mediated Invasion & Metastasis Assays

Use the unsubstituted parent compound as the negative control / baseline in concentration-response assays alongside 4-substituted analogs (B428, B623) to quantify the potency enhancement contributed by each substituent. The 11-fold Ki difference between the parent (2.30 μM) and the 4-iodo derivative (0.21 μM) provides a well-defined dynamic range for SAR interpretation [1]. Include benzamidine and thieno[2,3-b]-pyridine-2-carboxamidine as additional comparator ligands to control for amidine warhead and heterocycle contributions respectively.

Structure- and Fragment-Based uPA Drug Design

Soak the parent compound into crystals of trypsin-like serine proteases (uPA, trypsin, thrombin, factor Xa) to generate high-resolution co-crystal structures. The PDB entry 1C5S (1.36 Å, bovine trypsin) demonstrates the compound's suitability for high-resolution structural biology [2]. The parent scaffold, lacking the 4-iodo atom, allows unambiguous interpretation of the amidine–Ser190 hydrogen bond without confounding halogen-mediated water displacement effects, enabling clean fragment-based elaboration strategies [3].

In Vivo uPA-Dependent Metastasis Models

Include the parent compound as a low-selectivity reference standard when profiling benzothiophene-2-carboxamidine derivatives across a protease panel (uPA, tPA, trypsin, thrombin, factor Xa, plasmin, tryptase). Its near-equal affinity for uPA (2.30 μM) and trypsin (1.00 μM) provides the null-selectivity baseline against which selectivity gains from 4-position modifications are measured [1]. This enables publication-quality selectivity heatmaps essential for lead series advancement decisions.

Selectivity Profiling: S1 Pocket and Antitarget Screening

Procure the unsubstituted parent compound as the Markush core structure for patent landscaping. The benzothiophene-2-carboxamidine scaffold is the foundational chemotype in patents covering 4-substituted uPA inhibitors (e.g., EP0568289A2) and heart failure therapeutics (Akzo N.V., 1994) [4]. Obtaining the unsubstituted parent enables freedom-to-operate analyses and the design of novel derivatives that bypass existing composition-of-matter claims while retaining the validated S1-binding pharmacophore.

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